8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl and phenyl derivatives, which undergo a series of condensation and cyclization reactions to form the imidazo[2,1-f]purine core. Key steps may include:
Condensation Reactions: Combining benzyl and phenyl derivatives under acidic or basic conditions.
Cyclization: Formation of the imidazo[2,1-f]purine ring system through intramolecular cyclization.
Functional Group Modifications: Introduction of methyl groups and other substituents via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purine compounds.
Scientific Research Applications
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit or activate enzymes involved in cell signaling, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-benzyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-chlorobenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and the specific arrangement of aromatic rings contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-15-10-11-20(17(3)12-15)30-18(4)13-28-21-22(26-24(28)30)27(5)25(32)29(23(21)31)14-19-9-7-6-8-16(19)2/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFDRRHSNBZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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